molecular formula C25H34N2O3 B6082883 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Cat. No. B6082883
M. Wt: 410.5 g/mol
InChI Key: CNXZVMATBICWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. MP-10 was first synthesized in 1999 by a group of researchers at the University of Michigan, and it has been the subject of scientific research ever since. MP-10 has shown promise in the treatment of various medical conditions, including addiction, depression, and anxiety.

Scientific Research Applications

1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been studied extensively for its potential therapeutic applications. In animal models, 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to reduce drug-seeking behavior in cocaine-addicted rats and mice. 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

Mechanism of Action

The exact mechanism of action of 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it is believed to act as a partial agonist at the mu opioid receptor and as an antagonist at the delta opioid receptor. This dual action may explain its ability to reduce drug-seeking behavior and its potential use in the treatment of addiction. 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has also been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may explain its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to increase dopamine release in the brain, which may explain its potential use in the treatment of Parkinson's disease. 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has also been found to reduce drug-seeking behavior in cocaine-addicted rats and mice, which may be due to its dual action as a partial agonist at the mu opioid receptor and as an antagonist at the delta opioid receptor. In addition, 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its potential use in the treatment of addiction, depression, and anxiety. It has been shown to be effective in animal models, and further research is needed to determine its potential use in humans. However, one limitation of 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its potential for abuse, as it acts on the mu opioid receptor. Therefore, caution should be taken when studying 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in the lab.

Future Directions

There are several future directions for research on 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One area of research is its potential use in the treatment of addiction, depression, and anxiety in humans. Further studies are needed to determine its safety and efficacy in humans. Another area of research is its potential use in the treatment of Parkinson's disease. 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to increase dopamine release in the brain, which may be beneficial in the treatment of Parkinson's disease. Finally, further research is needed to determine the exact mechanism of action of 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, which may lead to the development of more effective drugs for the treatment of addiction, depression, and anxiety.

Synthesis Methods

The synthesis method of 1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves the reaction of 1-(5-methyl-2-furyl)-3-bromobutane with 4-(1-pyrrolidinylcarbonyl)phenol in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

[4-[1-[3-(5-methylfuran-2-yl)butyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3/c1-19(24-10-5-20(2)29-24)11-16-26-17-12-23(13-18-26)30-22-8-6-21(7-9-22)25(28)27-14-3-4-15-27/h5-10,19,23H,3-4,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXZVMATBICWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)CCN2CCC(CC2)OC3=CC=C(C=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(5-Methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

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